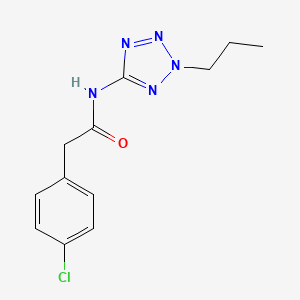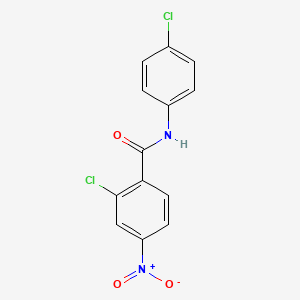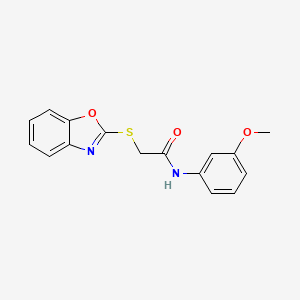![molecular formula C20H17N5O B5552261 N-[2-(4-phenylpyrimidin-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552261.png)
N-[2-(4-phenylpyrimidin-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-[2-(4-phenylpyrimidin-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide often involves multi-step reactions that include the formation of the imidazo[1,2-a]pyridine core, followed by various functionalization steps. For example, the synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides, which share a similar core structure, involves the design and synthesis of 2,6-disubstituted series containing various amine moieties as potential anti-TB agents (Li et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of an imidazo[1,2-a]pyridine core, which is known for its stability and unique electronic properties. Structural analysis often involves X-ray diffraction and density functional theory (DFT) studies to understand the conformation and electronic distribution, as seen in studies of similar compounds (Qin et al., 2019).
Mecanismo De Acción
The mechanism of action of this compound involves binding to the DNA gyrase of Mycobacterium tuberculosis. Molecular docking simulation of thirty-five (35) molecules of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide (IPA) with Mycobacterium tuberculosis target (DNA gyrase) was carried out so as to evaluate their theoretical binding affinities .
Direcciones Futuras
The future directions for research on this compound involve further development and testing of its potential as an antituberculosis agent. The World Health Organization has taken the initiative to develop new TB drugs, and this compound could be a promising candidate . The research also encouraged the in vivo and in vitro evaluation study for the proposed designed compounds to validate the computational findings .
Propiedades
IUPAC Name |
N-[2-(4-phenylpyrimidin-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c26-20(16-6-7-19-22-12-13-25(19)14-16)23-11-9-18-21-10-8-17(24-18)15-4-2-1-3-5-15/h1-8,10,12-14H,9,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWRSXJTTSEGGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2)CCNC(=O)C3=CN4C=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5552195.png)
![1-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5552201.png)
![5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5552217.png)


![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B5552229.png)
![4-{[(4aS*,7aR*)-6,6-dioxido-4-(3-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenol](/img/structure/B5552235.png)
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5552244.png)
![4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5552251.png)
![2-(3-methoxyphenyl)-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5552257.png)
![2-(3-{[(3R*,4R*)-3-(hydroxymethyl)-4-(piperidin-1-ylmethyl)pyrrolidin-1-yl]carbonyl}phenoxy)acetamide](/img/structure/B5552283.png)
![5-(4-methylphenyl)-N-[1-(4-pyridinyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5552289.png)